Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

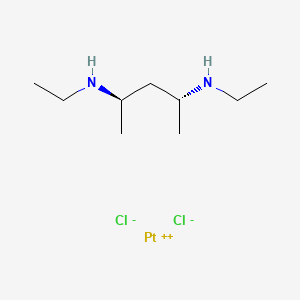

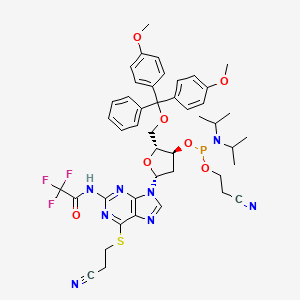

“Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 3” is a chemical compound with the molecular formula C35H46As2N2O6S6 and a molecular weight of 932.98 . It is used as a reference standard in pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 3” is represented by the formula C35H46As2N2O6S6 .Physical And Chemical Properties Analysis

“Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 3” has a molecular weight of 932.98 . No further physical or chemical properties were found in the available resources.Scientific Research Applications

Biological Labeling

Cyanine dyes, including “Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 3”, are commonly used in biological labeling . They can be chemically linked to either nucleic acids or protein molecules for visualization and quantification purposes .

Comparative Genomic Hybridization

In the field of genomics, cyanine dyes are used in comparative genomic hybridization . This technique allows researchers to compare differences in the genomic content of different cells or tissues .

Gene Chips

Gene chips, also known as DNA microarrays, often use cyanine dyes for transcriptomics studies . These chips allow for the simultaneous analysis of thousands of gene expressions .

Proteomics Studies

Cyanine dyes are used in various studies in proteomics, such as RNA localization . This involves tracking the location and movement of RNA within cells .

Fluorescence Resonance Energy Transfer (FRET)

FRET is a technique used to study molecular interactions . Cyanine dyes, due to their fluorescence properties, are often used as donor or acceptor molecules in FRET experiments .

Fluorescent Immunoassays

Fluorescent immunoassays, which are tests that use antibodies and fluorescence to detect specific substances, often use cyanine dyes . The fluorescence of the dye allows for easy detection and quantification of the target substance .

J-Aggregates

Cyanine dyes can form J-aggregates, which result in much narrower absorption and emission peaks, along with a redshift in their spectra . This property is of interest in both basic and applied science .

Fluorescence Efficiency Enhancement

Studies have shown that the fluorescence efficiency of sulfated cyanine dyes, such as “Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 3”, can significantly enhance after attachment to the DNA chain . This property can be exploited in various applications where increased fluorescence efficiency is desired .

Mechanism of Action

Target of Action

Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 3, commonly referred to as Cy3, primarily targets the mitochondria in cancer cells . The mitochondria play a crucial role in cellular energy production and apoptosis, making them a significant target for cancer therapies.

Mode of Action

This process increases the cytotoxicity of the compound, leading to cell death .

Result of Action

Cy3 is a fluorescent compound with an excitation peak at 555 nm and an emission peak at 569 nm . When conjugated to DNA, the fluorescence efficiency of Cy3 is sequence-dependent, with adjacent purines resulting in higher intensity and adjacent cytosines resulting in lower intensity . This property makes Cy3 a useful tool in various applications, including qPCR, sequencing, fluorescence in situ hybridization, Förster resonance energy transfer, and labeling for microarray hybridization .

properties

IUPAC Name |

4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46As2N2O6S6/c1-34(2)28-24-26(36-46-18-19-47-36)12-14-30(28)38(16-5-7-22-50(40,41)42)32(34)10-9-11-33-35(3,4)29-25-27(37-48-20-21-49-37)13-15-31(29)39(33)17-6-8-23-51(43,44)45/h9-15,24-25H,5-8,16-23H2,1-4H3,(H-,40,41,42,43,44,45) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHHTMYURAAYGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1C=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)[As]6SCCS6)(C)C)CCCCS(=O)(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)[As]6SCCS6)(C)C)CCCCS(=O)(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46As2N2O6S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)

![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)